molecular formula C21H27FN4OS B11446971 1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea

1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea

Cat. No.: B11446971
M. Wt: 402.5 g/mol
InChI Key: AIXDWIPIEMHQEJ-UHFFFAOYSA-N
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Description

1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea is a complex organic compound that features a combination of fluorophenyl, piperazine, and methoxyphenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets:

Properties

Molecular Formula

C21H27FN4OS

Molecular Weight

402.5 g/mol

IUPAC Name

1-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C21H27FN4OS/c1-27-20-9-5-18(6-10-20)24-21(28)23-11-2-12-25-13-15-26(16-14-25)19-7-3-17(22)4-8-19/h3-10H,2,11-16H2,1H3,(H2,23,24,28)

InChI Key

AIXDWIPIEMHQEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NCCCN2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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